molecular formula C16H16O4 B8786182 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methyl-, ethyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methyl-, ethyl ester

Cat. No. B8786182
M. Wt: 272.29 g/mol
InChI Key: VAHKBFAJKKWNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08669266B2

Procedure details

To a solution of 860 mg of 4-Acetoxy-7-methyl-naphthalene-2-carboxylic acid ethyl ester in 3 ml ethanol/water (9:1), 12.6 ml of a 1M NaOH was added and stirred for 5 h at RT. Then, the reaction mixture was acidified to pH 2 with diluted hydrochloric acid to precipitate the product. The product was then collected by filtration and dried under reduced pressure. Yield: 550 mg.
Quantity
860 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:15]=[C:14]([O:16]C(=O)C)[C:13]2[C:8](=[CH:9][C:10]([CH3:20])=[CH:11][CH:12]=2)[CH:7]=1)=[O:5])C.[OH-].[Na+].Cl>C(O)C.O>[OH:16][C:14]1[C:13]2[C:8](=[CH:9][C:10]([CH3:20])=[CH:11][CH:12]=2)[CH:7]=[C:6]([C:4]([OH:5])=[O:3])[CH:15]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
860 mg
Type
reactant
Smiles
C(C)OC(=O)C1=CC2=CC(=CC=C2C(=C1)OC(C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
ethanol water
Quantity
3 mL
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate the product
FILTRATION
Type
FILTRATION
Details
The product was then collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
OC1=CC(=CC2=CC(=CC=C12)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.